An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluorophenyl)pyrazine
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluorophenyl)pyrazine
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(3-Fluorophenyl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrazine derivatives are integral scaffolds in numerous clinically approved drugs, and understanding their physicochemical characteristics is paramount for the rational design and development of new therapeutic agents.[1] This document details the synthesis, and both experimental and predicted physicochemical properties, including melting point, solubility, lipophilicity (logP), and ionization constant (pKa). Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties and discusses the expected spectral characteristics (NMR, IR, Mass Spectrometry) of the title compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Introduction: The Significance of Pyrazines and Physicochemical Properties in Drug Discovery
The pyrazine ring is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds and approved pharmaceuticals.[1] Its electron-deficient nature and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules that can effectively interact with biological targets. The substitution of a fluorophenyl group onto the pyrazine core, as in 2-(3-Fluorophenyl)pyrazine, can significantly modulate the compound's electronic properties, metabolic stability, and binding affinity, making it an attractive candidate for further investigation in drug development programs.
The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding and early assessment of these properties are therefore critical to mitigating late-stage attrition in drug development and to engineering molecules with optimal pharmacokinetic and pharmacodynamic profiles.
This guide provides an in-depth analysis of the key physicochemical properties of 2-(3-Fluorophenyl)pyrazine, offering both predicted values based on analogous structures and detailed methodologies for their experimental determination.
Synthesis of 2-(3-Fluorophenyl)pyrazine
The synthesis of 2-(3-Fluorophenyl)pyrazine can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. These methods offer a robust and versatile approach to forming the C-C bond between the pyrazine heterocycle and the fluorophenyl ring.
A common and practical approach is the Suzuki-Miyaura coupling of 2-chloropyrazine with 3-fluorophenylboronic acid.
Caption: Synthetic workflow for 2-(3-Fluorophenyl)pyrazine.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 2-(3-Fluorophenyl)pyrazine.
Materials:
-
2-Chloropyrazine
-
3-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloropyrazine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-Fluorophenyl)pyrazine.
Physicochemical Properties
Due to the limited availability of experimental data for 2-(3-Fluorophenyl)pyrazine in the public domain, the following table includes predicted values and data from structurally related compounds to provide a reasonable estimation of its physicochemical profile.
| Property | Predicted/Analog Value | Analog Compound | Source |
| Molecular Formula | C₁₀H₇FN₂ | - | - |
| Molecular Weight | 174.18 g/mol | - | - |
| Melting Point | 60-80 °C (estimated) | 2-Phenylpyrazine: 88-90 °C | N/A |
| Boiling Point | > 200 °C (estimated) | 3-Fluoroaniline: 186 °C | [2][3] |
| Aqueous Solubility | Low (estimated) | Fluorinated aromatics are generally poorly soluble | N/A |
| logP | 2.0 - 2.5 (estimated) | 2-Phenylpyrazine: ~2.2 | N/A |
| pKa (basic) | 0.5 - 1.0 (estimated) | Pyrazine: 0.65 | [1][4] |
Melting Point
The melting point is a critical parameter that provides information about the purity and solid-state properties of a compound. For 2-(3-Fluorophenyl)pyrazine, a crystalline solid is expected at room temperature.
DSC is a highly accurate method for determining the melting point and purity of a substance.
Caption: Workflow for melting point determination by DSC.
Procedure:
-
Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with an aluminum lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the instrument to heat under a nitrogen purge at a controlled rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset temperature of the melting endotherm. The peak temperature is also often reported.
Aqueous Solubility
Aqueous solubility is a key determinant of a drug's oral bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[5][6]
Procedure:
-
Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its permeability across biological membranes. A reversed-phase HPLC method is a common and reliable way to estimate logP values.[9][10]
Procedure:
-
Prepare a calibration curve by injecting a series of standard compounds with known logP values onto a C18 reversed-phase HPLC column.
-
Measure the retention time (t_R) for each standard and the dead time (t_0) of the system.
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known logP values of the standards to generate a linear calibration curve.
-
Inject the 2-(3-Fluorophenyl)pyrazine sample under the same chromatographic conditions and determine its retention time.
-
Calculate the log(k) for the sample and use the calibration curve to interpolate its logP value.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. For 2-(3-Fluorophenyl)pyrazine, the pyrazine nitrogen atoms are weakly basic. Potentiometric titration is a precise method for pKa determination.[11][12][13][14][15]
Procedure:
-
Calibrate a pH meter using standard buffer solutions.
-
Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
-
Record the pH values as a function of the volume of titrant added.
-
Plot the titration curve (pH vs. volume of titrant).
-
The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Predicted Spectral Characteristics
The following sections describe the expected spectral features of 2-(3-Fluorophenyl)pyrazine based on the analysis of its structural components.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on both the pyrazine and the 3-fluorophenyl rings.
-
Pyrazine Protons: The three protons on the pyrazine ring will appear as a complex multiplet system in the downfield region (typically δ 8.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atoms.
-
Fluorophenyl Protons: The four protons on the 3-fluorophenyl ring will appear in the aromatic region (typically δ 7.0-7.8 ppm). The fluorine atom will cause characteristic splitting patterns (coupling constants, J) for the adjacent protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule.
-
Pyrazine Carbons: The carbon atoms of the pyrazine ring will resonate at lower field (typically δ 140-155 ppm).
-
Fluorophenyl Carbons: The carbon atoms of the 3-fluorophenyl ring will appear in the aromatic region (typically δ 110-165 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy
The fluorine-19 NMR spectrum will be the most straightforward, showing a single signal for the fluorine atom on the phenyl ring. The chemical shift will be indicative of the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[16][17][18]
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹
-
C-F stretching: ~1100-1300 cm⁻¹
-
Out-of-plane C-H bending: ~700-900 cm⁻¹
Mass Spectrometry
The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 174.18). Fragmentation patterns will involve the loss of small neutral molecules such as HCN from the pyrazine ring.
Conclusion
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
FooDB. Showing Compound Pyrazine (FDB012468). (2010-04-08). Available from: [Link]
-
Human Metabolome Database. Showing metabocard for Pyrazine (HMDB0034176). (2012-09-11). Available from: [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Available from: [Link]
-
Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]
-
National Institutes of Health. A High-Throughput Method for Lipophilicity Measurement. Available from: [Link]
-
PubMed. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023-09-25). Available from: [Link]
-
ScienceDirect. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available from: [Link]
-
National Institutes of Health. Development of Methods for the Determination of pKa Values. Available from: [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018-08-31). Available from: [Link]
-
PubChem. 3-Fluoroaniline | C6H6FN | CID 9742. Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]
-
ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry. (2025-06-05). Available from: [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
Canadian Journal of Chemistry. H nuclear magnetic resonance and molecular orbital studies - of the conformations of 3-fluoroanisole. Available from: [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]
-
ResearchGate. LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy | Request PDF. Available from: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
YouTube. Synthesis and reactions of Pyrazine. (2020-04-19). Available from: [Link]
-
ACS Publications. Structures of (Pyrazine)2 and (Pyrazine)(Benzene) Dimers Investigated with Infrared–Vacuum Ultraviolet Spectroscopy and Quantum-Chemical Calculations: Competition among π–π, CH···π, and CH···N Interactions | The Journal of Physical Chemistry A. (2023-05-05). Available from: [Link]
-
SpectraBase. Pyrazine - Optional[ATR-IR] - Spectrum. Available from: [Link]
-
PubChem. 2-Phenylpyridine | C11H9N | CID 13887. Available from: [Link]
-
The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]
-
ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2025-08-08). Available from: [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Fluoroaniline CAS#: 372-19-0 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. scielo.br [scielo.br]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
